molecular formula C10H9NO4 B062656 methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-56-5

methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B062656
CAS No.: 164667-56-5
M. Wt: 207.18 g/mol
InChI Key: VUQKFEPTRLQDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is known for its unique structure, which includes a furo[3,2-b]pyrrole core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-formylfuran with a suitable pyrrole derivative, followed by methylation of the carboxyl group . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative .

Scientific Research Applications

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The furo[3,2-b]pyrrole core may also interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-3-6(5-12)15-9(7)4-8(11)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQKFEPTRLQDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(O2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428787
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-56-5
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164667-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.